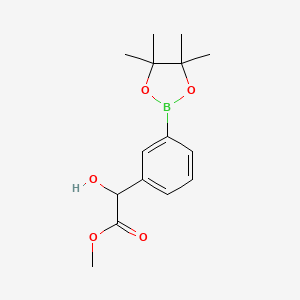
Methyl 2-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a boronic ester group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of a phenylboronic acid derivative with a suitable ester. One common method includes the use of pinacol boronate esters, which react with methyl 2-hydroxy-2-phenylacetate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and purity .
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions, with bases such as potassium carbonate.
Major Products
The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has a wide range of applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable and reactive intermediates.
作用機序
The mechanism of action of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its ability to act as a boronic ester. This allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The boronic ester group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura cross-coupling .
類似化合物との比較
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups.
Phenylboronic acid: A simpler boronic acid derivative used in similar types of reactions.
Pinacol boronate esters: Commonly used in organic synthesis for similar purposes.
Uniqueness
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its specific structure, which includes both a boronic ester and a hydroxy group. This combination allows for a wider range of chemical reactions and applications compared to simpler boronic acid derivatives .
特性
分子式 |
C15H21BO5 |
|---|---|
分子量 |
292.14 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-10(9-11)12(17)13(18)19-5/h6-9,12,17H,1-5H3 |
InChIキー |
LKYWLYBSHWEFGY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


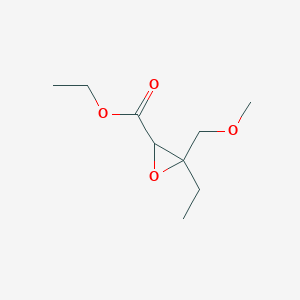
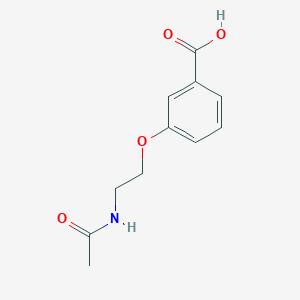

![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
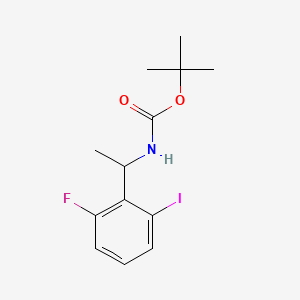
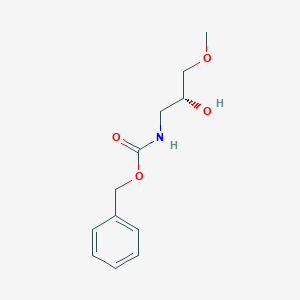
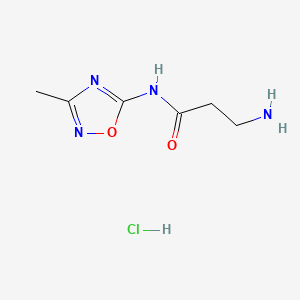
![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
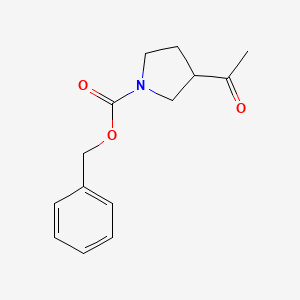
![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)
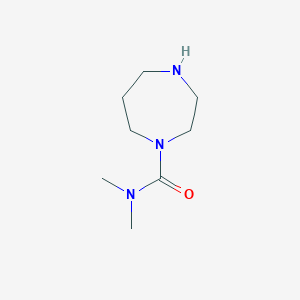
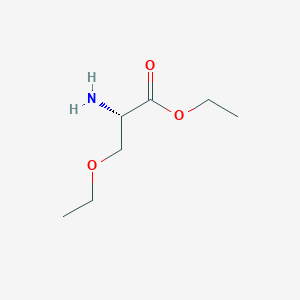
![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)
